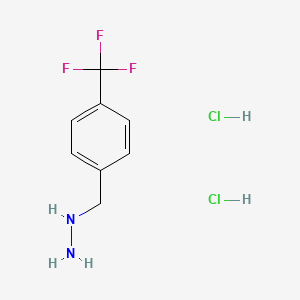

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFVUIMVZRDACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Diazotization-Reduction Route from 4-(Trifluoromethyl)aniline

One of the most established methods to prepare (4-(trifluoromethyl)benzyl)hydrazine dihydrochloride involves the diazotization of 4-(trifluoromethyl)aniline followed by reduction of the diazonium salt to the hydrazine derivative. This approach is documented in Chinese patent CN101781229A, which details the following steps:

- Diazotization: 4-(trifluoromethyl)aniline is treated with sodium nitrite in acidic aqueous solution (hydrochloric acid) at low temperature (0–5°C) to form the corresponding diazonium salt.

- Reduction: The diazonium salt is reduced using a suitable reducing agent such as sodium sulfite or stannous chloride under controlled conditions to yield (4-(trifluoromethyl)phenyl)hydrazine.

- Salt Formation: The free hydrazine is then converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and crystallinity.

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Diazotization | NaNO2, HCl aqueous solution | 0–5°C | Stirring, controlled addition |

| Reduction | Na2SO3 or SnCl2 | Room temperature | Monitored to avoid over-reduction |

| Salt formation | Excess HCl | Ambient | Crystallization from solution |

This method is advantageous due to the availability of 4-(trifluoromethyl)aniline and the relatively mild conditions. However, careful control of temperature and reagent stoichiometry is required to avoid side reactions and ensure high purity of the hydrazine dihydrochloride salt.

Hydrazone Formation Followed by Catalytic Hydrogenation

Another synthetic strategy, inspired by related trifluoromethyl-substituted hydrazine derivatives, involves the formation of a hydrazone intermediate followed by catalytic hydrogenation to yield the hydrazine compound. Although this method is more commonly applied to bis(trifluoromethyl)benzylhydrazines, it can be adapted for the monofluoromethyl derivative:

- Hydrazone Formation: 4-(trifluoromethyl)benzaldehyde is reacted with hydrazine hydrate in a suitable solvent (methanol or tetrahydrofuran) at room temperature to form the hydrazone intermediate.

- Catalytic Hydrogenation: The hydrazone is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as catalyst under mild hydrogen pressure (around 50 psi) and moderate temperature (20–50°C, preferably 35°C) to reduce the C=N bond, yielding (4-(trifluoromethyl)benzyl)hydrazine.

- Conversion to Dihydrochloride: The hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.

This approach is noted for its operational simplicity and high yields, with the hydrogenation step providing a clean reduction pathway without harsh reagents.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Reduction (Patent CN101781229A) | 4-(Trifluoromethyl)aniline | Diazotization → Reduction → Salt formation | Simple reagents; well-established | Requires low temperature control; potential side reactions |

| Hydrazone Formation + Catalytic Hydrogenation (Patent CN102659620A) | 4-(Trifluoromethyl)benzaldehyde + Hydrazine hydrate | Hydrazone formation → Pd/C hydrogenation → Salt formation | Mild conditions; clean reaction | Requires Pd/C catalyst; hydrogen gas handling |

| Nucleophilic Formylation and Derivatization (Literature) | Trifluoromethyl ketones + hydrazine derivatives | Solvent-free nucleophilic addition → Acid treatment | High yield; solvent-free; recyclable hydrazine salts | Indirect route; requires further adaptation |

Research Findings and Optimization Notes

- The diazotization-reduction approach yields high-purity hydrazine dihydrochloride salts when reaction parameters such as temperature (0–5°C) and reagent stoichiometry are tightly controlled to prevent decomposition or over-reduction.

- Catalytic hydrogenation of hydrazones offers a scalable and environmentally benign alternative, minimizing by-products and allowing recovery of hydrazine salts for reuse, which is beneficial for industrial applications.

- Solvent-free nucleophilic formylation methods demonstrate the potential for green chemistry approaches in trifluoromethyl hydrazine synthesis, although direct application to (4-(trifluoromethyl)benzyl)hydrazine requires further experimental validation.

- Spectroscopic characterization (NMR, IR, MS) confirms the structural integrity of the hydrazine dihydrochloride product across methods, with yields typically ranging from 70% to over 90% depending on the route and purification employed.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted benzyl compounds .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of various chemical entities. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them suitable for pharmaceutical applications.

Types of Reactions

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can undergo several chemical reactions:

- Oxidation : It can be oxidized to form corresponding oxides.

- Reduction : Under specific conditions, it can yield different hydrazine derivatives.

- Substitution : The compound participates in substitution reactions where the trifluoromethyl group or the hydrazine moiety is replaced by other functional groups.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential to inhibit key enzymes involved in various biochemical pathways. For instance, derivatives of this compound have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating lower IC50 values than existing drugs like rivastigmine .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. In one study, it was effective against Pseudomonas aeruginosa in a neutropenic mouse model when used in combination with levofloxacin, significantly reducing bacterial counts. Additionally, derivatives have been reported to have activity against Mycobacterium tuberculosis and other Gram-positive bacteria .

Medicinal Chemistry

Potential Therapeutic Applications

The compound's ability to modulate cellular processes makes it a candidate for therapeutic applications. Its neuroprotective potential has been highlighted in studies focusing on neurodegenerative diseases, where it inhibits cholinesterases without significant cytotoxicity towards eukaryotic cells. Furthermore, its role as an intermediate in drug synthesis positions it as a valuable asset in developing new pharmaceuticals.

Industrial Applications

Agrochemicals and Other Industries

In industrial settings, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its properties allow for the creation of formulations that require enhanced stability and efficacy due to the presence of the trifluoromethyl group .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a reagent and building block for complex molecules; participates in oxidation, reduction, and substitution reactions. |

| Biological Activity | Exhibits enzyme inhibition effects; antimicrobial properties against various pathogens. |

| Medicinal Chemistry | Potential therapeutic applications; neuroprotective properties; intermediate in drug synthesis. |

| Industrial Use | Employed in producing agrochemicals and enhancing product stability. |

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Properties :

- Structure : The trifluoromethyl group is a strong electron-withdrawing substituent, increasing the compound’s lipophilicity and influencing its reactivity in nucleophilic additions or cyclization reactions .

- Applications : Used in synthesizing fluorinated heterocycles (e.g., 1,2,4-triazoles) for drug discovery .

Comparison with Structurally Similar Compounds

(4-Methoxybenzyl)hydrazine Dihydrochloride

CAS : 19501-58-7

Molecular Formula : C₈H₁₄Cl₂N₂O

Key Differences :

- Substituent : Methoxy (-OCH₃) instead of trifluoromethyl (-CF₃). The methoxy group is electron-donating, reducing the electrophilicity of the aromatic ring compared to the -CF₃ group.

- Reactivity : Less stable under acidic conditions due to the labile methoxy group.

- Applications: Primarily used in synthesizing indole derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 1: Substituent Effects on Reactivity

| Compound | Substituent | Electronic Effect | Lipophilicity (LogP)* |

|---|---|---|---|

| (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | -CF₃ | Strongly withdrawing | High (~2.5) |

| (4-Methoxybenzyl)hydrazine dihydrochloride | -OCH₃ | Donating | Moderate (~1.8) |

*Estimated values based on analogous structures.

4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

CAS : 133115-55-6

Molecular Formula : C₇H₇ClF₃N₂O

Key Differences :

- Position : Trifluoromethoxy (-OCF₃) is attached directly to the phenyl ring, whereas the -CF₃ group in the target compound is on a benzyl side chain.

- Bioactivity : The -OCF₃ group enhances metabolic stability in pharmaceuticals but may reduce antibacterial efficacy compared to -CF₃-substituted benzyl hydrazines .

Phenylhydrazine Hydrochloride

CAS : 59-88-1

Molecular Formula : C₆H₇ClN₂

Key Differences :

- Simpler Structure : Lacks aromatic substituents, making it more reactive but less selective in synthesis.

- Toxicity: Known carcinogen (induces liver and vascular tumors in rodents), whereas fluorinated derivatives like this compound show reduced toxicity due to metabolic resistance .

1,2-Dimethylhydrazine Dihydrochloride

CAS : 306-37-6

Molecular Formula : C₂H₁₀Cl₂N₂

Key Differences :

- Structure : Alkyl hydrazine without an aromatic ring.

- Carcinogenicity: Potent carcinogen (angiosarcoma inducer in hamsters), highlighting the importance of aromatic substitution in reducing toxicity .

Biological Activity

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its biochemical effects, molecular mechanisms, and potential therapeutic applications.

1. Overview of Biological Activity

The compound has been shown to exhibit significant biological effects on various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it modulates the activity of key signaling molecules, which can lead to alterations in cellular responses to external stimuli. Additionally, it affects the expression of genes that are critical for cell growth, differentiation, and apoptosis.

At the molecular level, this compound interacts with biomolecules through specific binding interactions. This can result in the inhibition or activation of enzymes by binding to their active sites, thereby altering their catalytic activities. The compound also influences gene expression by interacting with transcription factors and regulatory proteins.

2.2 Inhibitory Effects on Enzymes

The compound has demonstrated inhibitory effects on several important enzymes:

- Acetylcholinesterase (AChE) : It has been reported to inhibit AChE with IC50 values ranging from 27.04 to 106.75 µM .

- Butyrylcholinesterase (BuChE) : Similar inhibitory activity was observed with BuChE, where IC50 values ranged from 58.01 to 277.48 µM .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the hydrazine scaffold can significantly affect biological activity. For instance, derivatives with longer alkyl chains have shown enhanced inhibitory effects against AChE compared to shorter chains or unmodified compounds .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 1 | 27.04 | 58.01 |

| Compound 2 | 106.75 | 277.48 |

| Rivastigmine | <10 | - |

4. In Vivo Studies

In vivo studies have demonstrated that this compound can exert significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's efficacy was evaluated in animal models where it exhibited a reduction in bacterial load when administered in combination with other antibiotics.

5.1 Antimicrobial Activity

One study highlighted the compound's effectiveness against Pseudomonas aeruginosa in a neutropenic mouse model, where it was used in combination with levofloxacin, resulting in a notable decrease in bacterial counts .

5.2 Neuroprotective Potential

Another investigation into the neuroprotective properties of derivatives of this compound revealed promising results for treating neurodegenerative diseases by inhibiting cholinesterases without significant cytotoxicity towards eukaryotic cells .

6. Conclusion

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate for further research and potential therapeutic applications. Its ability to inhibit key enzymes involved in neurotransmission and its antimicrobial properties position it as a promising lead compound for drug development.

Future research should focus on elucidating the detailed mechanisms of action and exploring its full therapeutic potential across various disease models.

Q & A

Q. What are the recommended synthetic routes for (4-(trifluoromethyl)benzyl)hydrazine dihydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonation of a benzylamine precursor followed by hydrazine introduction. For example, analogous protocols involve reacting methyl benzylamine with sulfur to form a sulfonated intermediate, which is then treated with hydrogen chloride to yield the hydrochloride salt . Optimization should focus on controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 hydrazine to benzyl chloride derivative) to minimize by-products like unreacted hydrazine or over-sulfonated impurities. Purity can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

- NMR : ¹H NMR (DMSO-d6) should show signals for the benzyl CH2 group (~δ 4.2–4.5 ppm) and NH2 protons (~δ 8.5–9.0 ppm). ¹⁹F NMR will confirm the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+ at m/z 223.1 (free base) and a chloride adduct at m/z 259.1 .

- Elemental Analysis : Expected C: ~35.2%, H: ~3.5%, N: ~10.3%, with deviations >0.5% indicating impurities .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods due to potential vapor release from hydrazine moieties .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes irritation or burns) .

- Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation . Spills should be neutralized with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. water) may arise from hydration states or residual solvents. Methodological recommendations:

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions at varying pH (4–7).

- Karl Fischer Titration : Quantify water content in batches to correlate with solubility differences .

- Co-solvent Screening : Test binary solvent systems (e.g., ethanol/water) to identify conditions for reproducible dissolution .

Q. What strategies are effective for analyzing by-products during synthesis?

- LC-MS/MS : Detect trace impurities like (4-(trifluoromethyl)benzyl)amine (unreacted precursor) or hydrazine dimers. Use a gradient elution (5–95% acetonitrile in 20 min) for separation .

- X-ray Crystallography : Resolve structural ambiguities of crystalline by-products (e.g., hydrochloride salt vs. free base polymorphs) .

- Thermogravimetric Analysis (TGA) : Identify thermally labile impurities (e.g., residual solvents) by mass loss profiles between 50–150°C .

Q. How can this compound be applied in medicinal chemistry research?

- Schiff Base Formation : React with carbonyl groups (e.g., ketones, aldehydes) to generate hydrazone derivatives for antimicrobial or anticancer screening .

- Radical Scavenging Assays : Utilize the hydrazine moiety’s redox activity in antioxidant studies (e.g., DPPH assay, IC50 determination) .

- Targeted Drug Delivery : Conjugate with trifluoromethyl-containing pharmacophores (e.g., spirocyclic carboxamides) to enhance blood-brain barrier penetration, as seen in CNS drug patents .

Q. What experimental designs mitigate instability issues in long-term studies?

- Light Sensitivity : Use amber vials and conduct stability-indicating HPLC assays (e.g., measure degradation peaks under UV light exposure) .

- Oxidative Degradation : Add antioxidants (0.1% BHT) to stock solutions stored at -20°C .

- pH-Dependent Stability : Buffer solutions to pH 3–4 (acetate buffer) to prevent hydrazine hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

- Batch Purity : Compare elemental analysis and LC-MS data between studies; batches with >98% purity show consistent IC50 values in kinase inhibition assays .

- Solvent Artifacts : DMSO concentrations >1% may inhibit cellular uptake, leading to false-negative results in cytotoxicity assays .

- Metabolic Interference : The trifluoromethyl group’s metabolic stability (vs. methyl analogs) can alter pharmacokinetic profiles, requiring species-specific (e.g., murine vs. human hepatocyte) validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.